molecular formula C24H32N6O4 B1629532 Phenylalanyl-arginyl-phenylalanine CAS No. 49864-46-2

Phenylalanyl-arginyl-phenylalanine

Cat. No.: B1629532
CAS No.: 49864-46-2
M. Wt: 468.5 g/mol
InChI Key: GNUCSNWOCQFMMC-UFYCRDLUSA-N
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Description

Phenylalanyl-arginyl-phenylalanine (CAS: 49864-46-2) is a synthetic tripeptide composed of three amino acids: phenylalanine (Phe), arginine (Arg), and phenylalanine (Phe), linked via peptide bonds. Its molecular formula is C₃₀H₄₀N₈O₅ (calculated based on sequence and bond formation), with a molecular weight of ~624.7 g/mol . Structurally, it features a central arginine residue flanked by two phenylalanine moieties.

Properties

CAS No.

49864-46-2

Molecular Formula

C24H32N6O4

Molecular Weight

468.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H32N6O4/c25-18(14-16-8-3-1-4-9-16)21(31)29-19(12-7-13-28-24(26)27)22(32)30-20(23(33)34)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,25H2,(H,29,31)(H,30,32)(H,33,34)(H4,26,27,28)/t18-,19-,20-/m0/s1

InChI Key

GNUCSNWOCQFMMC-UFYCRDLUSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Other CAS No.

49864-46-2

sequence

FRF

Synonyms

FRF peptide
H-Phe-Arg-Phe-OH
Phe-Arg-Phe
phenylalanyl-arginyl-phenylalanine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Phenylalanyl-arginyl-valyl-phenylalanine (CAS: 144548-33-4)
  • Molecular Formula : C₂₉H₄₁N₇O₅
  • Molecular Weight : ~567.69 g/mol
  • Key Differences :
    • This compound is a tetrapeptide (Phe-Arg-Val-Phe), with valine (Val) replacing the third phenylalanine residue in the tripeptide.
    • Valine introduces a branched aliphatic side chain, reducing aromaticity and altering hydrophobicity compared to the tripeptide.
    • The additional phenylalanine at the C-terminus increases molecular weight and may influence tertiary structure or receptor binding .
Phenyllactic Acid (CAS: 828-01-3)
  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.18 g/mol
  • Key Differences: A phenylalanine derivative where the amino group is replaced by a hydroxyl group. Smaller molecular size and lack of peptide bonds result in distinct physicochemical properties, such as higher solubility in organic solvents.
N-Phthalyl-L-alanine (CAS: 74163-81-8)
  • Molecular Formula: C₁₁H₁₁NO₄
  • Molecular Weight : 237.21 g/mol
  • Key Differences: A modified amino acid with a phthalyl group blocking the N-terminus, altering reactivity and stability. Unlike the tripeptide, this compound lacks the arginine residue and peptide backbone, limiting its ability to engage in hydrogen bonding or ionic interactions .

Data Table: Comparative Overview

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Potential Applications
Phenylalanyl-arginyl-phenylalanine 49864-46-2 C₃₀H₄₀N₈O₅ ~624.7 Tripeptide with aromatic and cationic residues Therapeutic research, enzyme studies
Phenylalanyl-arginyl-valyl-phenylalanine 144548-33-4 C₂₉H₄₁N₇O₅ ~567.69 Tetrapeptide with hydrophobic valine residue Drug delivery, ligand design
Phenyllactic acid 828-01-3 C₉H₁₀O₃ 166.18 Hydroxylated phenylalanine derivative Antimicrobial agents
N-Phthalyl-L-alanine 74163-81-8 C₁₁H₁₁NO₄ 237.21 Modified amino acid with blocked N-terminus Prodrug development, stabilizers

Functional Implications

  • Peptide Length and Residue Substitution :
    The tripeptide’s shorter chain may enhance membrane permeability compared to the tetrapeptide, while valine’s hydrophobicity in the tetrapeptide could improve lipid bilayer interactions .
  • Aromatic vs. Aliphatic Side Chains: Phenylalanine’s aromatic rings enable π-π stacking, critical for protein binding, whereas valine’s aliphatic side chain favors hydrophobic packing in non-polar environments.
  • Derivatives vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylalanyl-arginyl-phenylalanine
Reactant of Route 2
Phenylalanyl-arginyl-phenylalanine

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